2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Overview
Description
2-(2-Aminoethyl)-6-oxa-2-azaspiro[45]decan-9-ol is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of spiro compounds, which are cyclic structures connected by a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The choice of solvent and temperature can significantly affect the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like halides and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to natural compounds makes it useful in studying biological processes.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Employed in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, leading to biological activity.
Comparison with Similar Compounds
2-(2-Aminoethyl)ethanol: Similar structure but lacks the spiro ring system.
Tris(2-aminoethyl)amine: Contains multiple amino groups but a different ring structure.
Uniqueness: 2-(2-Aminoethyl)-6-oxa-2-azaspiro[45]decan-9-ol is unique due to its spiro structure, which provides distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
2-(2-aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-3-5-12-4-2-10(8-12)7-9(13)1-6-14-10/h9,13H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTRMRCEXYEGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(C2)CCN)CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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